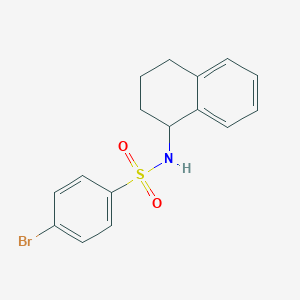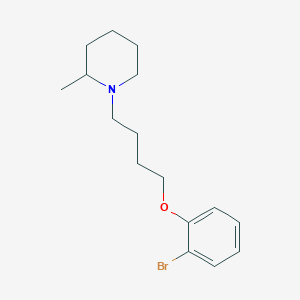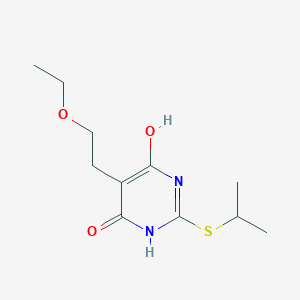![molecular formula C12H12N4OS2 B276823 1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)
1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of thieno-triazolo-pyrimidine derivatives, which have shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone is not fully understood. However, it is believed to act on various cellular pathways and signaling molecules that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, modulate neurotransmitter release, and regulate gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone. One area of research is to further investigate its mechanism of action and identify the cellular pathways and signaling molecules that it targets. Another area of research is to explore its potential applications in drug discovery and development. Additionally, research could focus on optimizing the synthesis process to improve the yield and purity of the final product.
Synthesis Methods
The synthesis of 1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone involves a multi-step process that includes the reaction of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine with a thiol compound followed by the addition of an acetyl group. The process has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone has been studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of cancer research, neuropharmacology, and drug discovery.
properties
Molecular Formula |
C12H12N4OS2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C12H12N4OS2/c1-6(17)4-18-12-15-14-10-9-7(2)8(3)19-11(9)13-5-16(10)12/h5H,4H2,1-3H3 |
InChI Key |
FHBBYJUPIQLOTD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)C)C |
Canonical SMILES |
CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)
![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)

![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276753.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)

![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)

![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)